3-Chloro-4-methylpyridin-2-amine is an organic compound belonging to the pyridine family, characterized by a chlorine atom at the 3-position, a methyl group at the 4-position, and an amino group at the 2-position of the pyridine ring. This compound is known for its diverse reactivity and serves as a significant intermediate in various chemical syntheses, particularly in pharmaceutical applications. The presence of the amino group imparts basic properties, allowing it to participate in acid-base reactions, while the chlorine atom and methyl group influence its reactivity and solubility characteristics.
As with most chemicals, it is advisable to handle 3-Amino-2-chloro-4-methylpyridine with caution due to its unknown properties. Here are some general safety considerations:
These reactions make 3-Chloro-4-methylpyridin-2-amine a versatile building block in organic synthesis, especially in drug discovery and development.
3-Chloro-4-methylpyridin-2-amine exhibits notable biological activity, particularly as an intermediate in the synthesis of pharmaceutical compounds. For instance, it plays a crucial role in the synthesis of nevirapine, an antiretroviral drug used for treating HIV/AIDS. Additionally, derivatives of this compound have been explored for their potential anticancer activities, particularly in developing pyrazolopyridine derivatives aimed at breast cancer treatment. Its biological significance is further underscored by its involvement in various medicinal chemistry applications.
The synthesis of 3-Chloro-4-methylpyridin-2-amine can be achieved through several methods:
3-Chloro-4-methylpyridin-2-amine finds applications primarily in medicinal chemistry as an intermediate for synthesizing various pharmaceuticals. Key applications include:
Interaction studies involving 3-Chloro-4-methylpyridin-2-amine focus on its reactivity with various biological targets and other chemical entities. These studies help elucidate its mechanism of action in biological systems and its potential side effects when used as a pharmaceutical agent. Research often examines how this compound interacts with enzymes or receptors relevant to its therapeutic applications.
Several compounds share structural similarities with 3-Chloro-4-methylpyridin-2-amine, making them relevant for comparison:
| Compound Name | CAS Number | Similarity Index | Unique Features |
|---|---|---|---|
| 2-Chloro-5-methylpyridin-4-amine | 79055-62-2 | 0.83 | Contains a chlorine atom at a different position. |
| 2-Chloro-6-methylpyridin-4-amine | 79055-63-3 | 0.77 | Variation in methyl positioning affects reactivity. |
| 4-Amino-6-chloronicotinaldehyde | 1001756-21-3 | 0.72 | Features an aldehyde functional group. |
| 4-Chloro-1H-pyrrolo[3,2-c]pyridine | 72093-11-9 | 0.80 | Contains a pyrrole ring which alters properties. |
These compounds exhibit varying degrees of similarity due to differences in functional groups or positioning within the pyridine structure, highlighting the unique characteristics of 3-Chloro-4-methylpyridin-2-amine.
The nuclear magnetic resonance spectroscopic analysis of 3-Chloro-4-methylpyridin-2-amine provides comprehensive structural characterization through both proton and carbon-13 nuclear magnetic resonance techniques. The ¹H nuclear magnetic resonance spectrum exhibits characteristic signals that confirm the substitution pattern on the pyridine ring and the presence of functional groups [1] [2].
The aromatic proton signals appear in the downfield region, with the hydrogen atom at position 5 of the pyridine ring resonating at 6.90 parts per million as a doublet with a coupling constant of 4.76 hertz. The hydrogen atom at position 6 appears at 7.67 parts per million as a doublet with a coupling constant of 4.74 hertz [2]. These coupling patterns and chemical shifts are consistent with the 1,3-diazine aromatic system, where the deshielding effect of the electronegative nitrogen atom influences the chemical environment of neighboring protons [3] [4].
The methyl group attached to the carbon atom at position 4 of the pyridine ring produces a characteristic singlet at 2.18 parts per million, integrating for three hydrogen atoms. This chemical shift is typical for aromatic methyl substituents, where the electron-withdrawing nature of the pyridine ring system causes a slight downfield shift compared to aliphatic methyl groups [5] [6]. The amino group protons appear as a broad singlet at 4.17 parts per million, integrating for two hydrogen atoms. The broadening of this signal is attributed to rapid exchange with solvent protons and the quadrupolar relaxation effects of the nitrogen nucleus [7] [8].
¹³C nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of the molecule. The carbon atom bearing the amino group at position 2 resonates at 137.5 parts per million, while the carbon atom bearing the chlorine substituent at position 3 appears at 138.1 parts per million [2]. The carbon atom at position 4, which bears the methyl substituent, resonates at 136.3 parts per million. The remaining aromatic carbon atoms at positions 5 and 6 appear at 124.5 and 131.7 parts per million, respectively. The methyl carbon signal appears at 17.1 parts per million, which is characteristic for aromatic methyl substituents [9] [3].
The chemical shift patterns observed in both ¹H and ¹³C nuclear magnetic resonance spectra are consistent with the electronic effects of the substituents on the pyridine ring. The electron-donating nature of the amino group and the electron-withdrawing effects of the chlorine atom create a distinctive electronic environment that influences the chemical shifts of neighboring carbon and hydrogen atoms [10] [11].
Fourier transform infrared spectroscopy provides detailed information about the vibrational modes and functional group characteristics of 3-Chloro-4-methylpyridin-2-amine. The infrared spectrum exhibits several diagnostic absorption bands that confirm the presence of specific functional groups and provide insight into the molecular structure [12] [13].
The amino group stretching vibrations appear in the high-frequency region of the spectrum. The asymmetric nitrogen-hydrogen stretching mode is observed at 3431 wavenumbers, while the symmetric nitrogen-hydrogen stretching vibration appears at 3380 wavenumbers [13] [14]. These frequencies are characteristic of primary aromatic amines, where the conjugation with the aromatic π-system affects the nitrogen-hydrogen bond strength. The separation between the asymmetric and symmetric stretching frequencies is approximately 51 wavenumbers, which is typical for primary amine groups attached to aromatic systems [7] [8].
The amino group scissoring vibration, which involves the in-plane bending of the nitrogen-hydrogen bonds, appears at 1628 wavenumbers. This frequency is consistent with the expected range for aromatic primary amines and confirms the presence of the amino functional group [13] [15]. The carbon-nitrogen stretching vibration involving the amino group and the aromatic ring appears at 1315 wavenumbers, indicating the strength of the carbon-nitrogen bond in the aromatic system [8].
Multiple carbon-chlorine stretching vibrations are observed in the infrared spectrum, reflecting the different vibrational modes involving the chlorine substituent. The primary carbon-chlorine stretching mode appears at 995 wavenumbers, which is characteristic of aromatic carbon-chlorine bonds [16] [17]. Additional carbon-chlorine stretching modes are observed at 711 and 392 wavenumbers, representing different coupling patterns with the aromatic ring system [15].
The amino group wagging vibration is identified at 751 wavenumbers, which involves the out-of-plane motion of the amino group relative to the aromatic ring plane [7] [18]. This vibration is sensitive to the electronic environment of the amino group and provides information about the substituent effects on the pyridine ring system.
The methyl group vibrations are observed in the expected regions, with carbon-hydrogen stretching modes appearing in the range of 2800-3000 wavenumbers. The methyl group deformation modes contribute to the complex pattern of absorptions in the fingerprint region of the spectrum [5] [6].
The mass spectrometric analysis of 3-Chloro-4-methylpyridin-2-amine under electron ionization conditions reveals characteristic fragmentation patterns that provide structural information and confirm the molecular composition. The molecular ion peak appears at mass-to-charge ratio 143, corresponding to the molecular formula C₆H₇ClN₂, and serves as the base peak in the spectrum with 100% relative intensity [1] [19].
The fragmentation pathways of 3-Chloro-4-methylpyridin-2-amine follow predictable patterns based on the stability of the resulting fragment ions and the bond dissociation energies. The loss of a hydrogen radical from the molecular ion produces a fragment at mass-to-charge ratio 142 with 31.9% relative intensity. This fragmentation is common in aromatic compounds and represents the formation of a more stable aromatic cation [19] [20].
A significant fragmentation pathway involves the loss of the amino group, producing a fragment ion at mass-to-charge ratio 127 with 15.0% relative intensity. This fragmentation corresponds to the elimination of the amino radical (NH₂- ) and results in the formation of a chloromethylpyridine cation. The loss of amino groups from aromatic amines is a well-documented fragmentation process in electron ionization mass spectrometry [21] [20].
The loss of the chlorine atom from the molecular ion generates a fragment at mass-to-charge ratio 108 with 12.0% relative intensity. This fragmentation produces a methylaminopyridine cation and demonstrates the relative ease of chlorine elimination from aromatic systems under electron ionization conditions [19] [22].
A more complex fragmentation involves the simultaneous loss of both the amino group and the chlorine atom, producing a fragment ion at mass-to-charge ratio 92 with 25.0% relative intensity. This fragment corresponds to a methylpyridine cation and represents a significant rearrangement process that occurs following the initial ionization [21] [23].
Smaller fragment ions observed in the spectrum include peaks at mass-to-charge ratios 77, 65, and 51, with relative intensities of 8.0%, 20.0%, and 5.0%, respectively. These fragments result from extensive fragmentation of the aromatic ring system and correspond to various hydrocarbon cations. The fragment at mass-to-charge ratio 77 is assigned to the benzene cation (C₆H₅⁺), while the fragment at mass-to-charge ratio 65 corresponds to the cyclopentadienyl cation (C₅H₅⁺) [24] [25].
The fragmentation pattern observed for 3-Chloro-4-methylpyridin-2-amine is consistent with the general behavior of substituted pyridines under electron ionization conditions. The relative intensities of the fragment ions reflect the stability of the charged species and the energetics of the fragmentation pathways [19] [26].
X-ray crystallographic analysis of 3-Chloro-4-methylpyridin-2-amine provides definitive structural information including precise bond lengths, bond angles, and molecular geometry. The compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular packing and intermolecular interactions [27] [28].
The crystallographic data reveal that the pyridine ring maintains its planar aromatic geometry with carbon-carbon and carbon-nitrogen bond lengths typical of aromatic heterocycles. The mean carbon-carbon bond distance in the pyridine ring is approximately 1.387 angstroms, which is consistent with aromatic delocalization. The carbon-nitrogen bond lengths in the ring are approximately 1.34 angstroms, reflecting the partial double bond character expected in aromatic systems [29] [27].
The amino group at position 2 adopts a geometry that allows for optimal overlap with the π-system of the aromatic ring. The carbon-nitrogen bond length connecting the amino group to the pyridine ring is approximately 1.35 angstroms, indicating partial double bond character due to resonance between the amino group and the aromatic system [28].
The chlorine substituent at position 3 forms a carbon-chlorine bond with a length of approximately 1.74 angstroms, which is typical for aromatic carbon-chlorine bonds. The positioning of the chlorine atom relative to the amino group creates specific steric and electronic interactions that influence the overall molecular geometry [27] [29].
The methyl group at position 4 exhibits typical tetrahedral geometry around the carbon atom, with carbon-hydrogen bond lengths of approximately 1.08 angstroms. The orientation of the methyl group is influenced by steric interactions with neighboring substituents on the pyridine ring [27].
Intermolecular interactions in the crystal structure include hydrogen bonding between amino groups of adjacent molecules, creating extended networks that stabilize the crystal packing. The nitrogen-hydrogen to nitrogen distances in these hydrogen bonds are typically in the range of 2.8-3.2 angstroms, indicating moderate strength hydrogen bonding [28] [30].
The crystal structure also reveals π-π stacking interactions between aromatic rings of adjacent molecules, with typical interplanar distances of 3.4-3.6 angstroms. These interactions contribute to the overall stability of the crystal structure and influence the physical properties of the compound [27] [28].